Cas no 2128691-15-4 (N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide)
![N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2128691-15-4x500.png)
N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- AKOS030682334
- N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]prop-2-enamide
- EN300-6636751
- 2128691-15-4
- N-(OXOLAN-2-YLMETHYL)-N-(PYRIDIN-4-YLMETHYL)PROP-2-ENAMIDE
- Z3071332567
- N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide
-
- インチ: 1S/C14H18N2O2/c1-2-14(17)16(11-13-4-3-9-18-13)10-12-5-7-15-8-6-12/h2,5-8,13H,1,3-4,9-11H2
- InChIKey: UKZYPFMCAJIFHT-UHFFFAOYSA-N
- SMILES: C(N(CC1C=CN=CC=1)CC1CCCO1)(=O)C=C
計算された属性
- 精确分子量: 246.136827821g/mol
- 同位素质量: 246.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- XLogP3: 1.1
N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6636751-1.0g |
N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]prop-2-enamide |
2128691-15-4 | 90% | 1.0g |
$0.0 | 2023-07-09 |
N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamideに関する追加情報
Professional Introduction to N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide (CAS No. 2128691-15-4)
N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide (CAS No. 2128691-15-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, combines pyridine and tetrahydrofuran moieties, making it a promising candidate for various biochemical applications. The unique combination of these functional groups not only enhances its chemical reactivity but also opens up avenues for its use in drug discovery and development.
The molecular framework of N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide consists of a central amide bond flanked by two distinct alkyl chains. The presence of the pyridine ring imparts a certain level of electron density, which can be exploited in designing molecules with specific biological activities. On the other hand, the tetrahydrofuran ring introduces flexibility and can influence the compound's solubility and metabolic stability. This balance between rigidity and flexibility makes it an attractive scaffold for medicinal chemists.
In recent years, there has been a surge in research focusing on the development of novel bioactive molecules derived from heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide is no exception and has been explored for its potential in various therapeutic areas. Its structural features suggest that it may interact with biological targets in a manner that could lead to therapeutic benefits.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that can modulate kinase activity, researchers aim to develop drugs that can interfere with the progression of these diseases. The pyridine moiety in N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide could serve as a binding site for kinase domains, while the amide group could provide additional interactions necessary for high-affinity binding.
Furthermore, the tetrahydrofuran ring adds another layer of complexity to this molecule. It has been shown that tetrahydrofuran derivatives can exhibit significant bioactivity due to their ability to mimic natural substrates or bind to specific pockets within biological targets. In the context of N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide, this moiety could enhance binding affinity by occupying hydrophobic regions or by forming hydrogen bonds with key residues in the target protein.
The synthesis of N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide presents both challenges and opportunities. The multi-step synthesis requires careful optimization to ensure high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereoselectivity.
Once synthesized, the compound undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate its structure. Additionally, computational methods like molecular modeling are employed to predict its behavior and interactions with biological targets.
The biological evaluation of N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide is a critical step in determining its potential therapeutic applications. In vitro assays are conducted to assess its activity against various biological targets, including kinases, receptors, and enzymes. These assays provide initial insights into the compound's bioactivity and help guide further optimization efforts.
In vivo studies are essential for validating the in vitro findings and assessing the compound's efficacy and safety profile. Animal models are used to evaluate pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), as well as pharmacodynamic effects. These studies are crucial for determining whether the compound has the potential to progress into clinical development.
The latest research on N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide has highlighted its potential as a lead compound for drug discovery. Several groups have reported promising results from their initial studies, demonstrating its ability to modulate key biological pathways relevant to diseases such as cancer and inflammation. These findings have generated considerable interest among researchers and pharmaceutical companies alike.
One notable study focused on evaluating the anti-cancer properties of this compound using cell culture models. The results showed that N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide could inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival. This suggests that it may have therapeutic potential in treating various types of cancer.
Another study explored the anti-inflammatory effects of this compound using animal models of inflammation. The results demonstrated that it could reduce inflammation by inhibiting key inflammatory mediators such as cytokines and chemokines. This finding opens up possibilities for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural features of N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide also make it an interesting candidate for further derivatization to enhance its bioactivity or improve its pharmacokinetic properties. By modifying specific functional groups or introducing new moieties, researchers can fine-tune the molecule's properties to optimize its therapeutic potential.
In conclusion, N-(4-pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide (CAS No. 2128691-15-4) is a promising compound with significant potential in pharmaceutical research and development. Its unique molecular structure, combining pyridine and tetrahydrofuran moieties, makes it an attractive scaffold for designing bioactive molecules with therapeutic applications. The latest research highlights its potential as a lead compound for drug discovery, particularly in areas such as cancer treatment and anti-inflammatory therapy.
2128691-15-4 (N-(4-Pyridinylmethyl)-N-[(tetrahydro-2-furanyl)methyl]-2-propenamide) Related Products
- 1431963-83-5(3-Chloro-4-(3-methylpiperidin-1-yl)aniline;dihydrochloride)
- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)
- 500024-77-1((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)
- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)
- 919018-76-1(3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)
- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)
- 2877671-48-0(8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)




